molecular formula C21H23NO4 B152166 (R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid CAS No. 501331-02-8

(R)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid

Cat. No.: B152166
CAS No.: 501331-02-8
M. Wt: 353.4 g/mol
InChI Key: WVHQNPPGMKCPTP-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid is a complex organic compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. This compound is of significant interest in the field of organic chemistry due to its applications in peptide synthesis and its role as an intermediate in the preparation of various bioactive molecules.

Mechanism of Action

Target of Action

Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid is a derivative of the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used for the protection of amines and amino acids . The primary targets of this compound are aliphatic and aromatic amines, amino acids, amino alcohols, and amino phenols .

Mode of Action

The Fmoc group provides protection to amines and amino acids during peptide synthesis . The compound interacts with its targets by forming a protective layer around them, preventing unwanted reactions . This process is chemoselective, meaning it selectively reacts with certain functional groups in the presence of other functional groups .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathways involved in peptide synthesis . It promotes the association of building blocks, leading to the formation of peptides . The removal of the Fmoc group at the end of the synthesis process allows the peptides to function as intended .

Pharmacokinetics

The pharmacokinetics of Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid are largely dependent on the properties of the Fmoc group. The inherent hydrophobicity and aromaticity of the Fmoc moiety can influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties . .

Result of Action

The primary result of the action of Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid is the successful synthesis of peptides . By protecting amines and amino acids during synthesis, the compound ensures the correct assembly of peptides . Additionally, Fmoc amino acids can be effective low molecular weight hydrogelators, influencing the type of gel formed .

Action Environment

The action of Fmoc-®-2-(aminomethyl)-3-methylbutanoic acid can be influenced by environmental factors. For instance, the compound has been reported to perform well in aqueous media under mild and catalyst-free conditions . The final pH of the system can also affect the type of gel formed by Fmoc amino acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid typically involves the protection of the amino group of the corresponding amino acid using the Fmoc group. This can be achieved through the mixed anhydride method or the acid chloride method. In the mixed anhydride method, the amino acid is reacted with isobutoxycarbonyl chloride (IBC-Cl) in the presence of a base, followed by the addition of sodium azide (NaN3) to form the Fmoc-protected amino acid . The acid chloride method involves the reaction of the amino acid with Fmoc-Cl in the presence of a base .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, revealing the free amino group.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Piperidine is commonly used to remove the Fmoc group.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized forms of the compound.

Scientific Research Applications

®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid has several scientific research applications:

    Chemistry: It is widely used in peptide synthesis as a protected amino acid building block.

    Biology: The compound is used in the synthesis of peptides and proteins for biological studies.

    Medicine: It serves as an intermediate in the synthesis of bioactive peptides and pharmaceutical compounds.

    Industry: The compound is used in the production of various fine chemicals and specialty materials.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid: The enantiomer of the compound with similar properties but different stereochemistry.

    Fmoc-protected amino acids: Other amino acids protected with the Fmoc group, such as Fmoc-phenylalanine and Fmoc-lysine.

Uniqueness

®-2-(((((9H-fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid is unique due to its specific stereochemistry and the presence of the Fmoc protecting group, which makes it particularly useful in peptide synthesis. Its stability and ease of removal under mild conditions make it a preferred choice for protecting amino groups in complex synthetic pathways.

Properties

IUPAC Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)18(20(23)24)11-22-21(25)26-12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHQNPPGMKCPTP-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471539
Record name (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501331-02-8
Record name (2R)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00471539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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